Microtubule inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

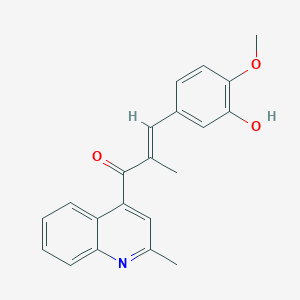

Molecular Formula |

C21H19NO3 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(E)-3-(3-hydroxy-4-methoxyphenyl)-2-methyl-1-(2-methylquinolin-4-yl)prop-2-en-1-one |

InChI |

InChI=1S/C21H19NO3/c1-13(10-15-8-9-20(25-3)19(23)12-15)21(24)17-11-14(2)22-18-7-5-4-6-16(17)18/h4-12,23H,1-3H3/b13-10+ |

InChI Key |

CZORMYBDJDSAFW-JLHYYAGUSA-N |

Isomeric SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)O)/C |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Mechanism of Microtubule Inhibitor T115: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of the novel microtubule inhibitor, T115. By targeting the fundamental cellular machinery of microtubule dynamics, T115 presents a potent anti-proliferative and anti-tumor agent. This document provides a comprehensive overview of its interaction with tubulin, the consequent cellular effects, and detailed methodologies for key experimental assessments, aimed at facilitating further research and development in the field of oncology.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

T115 exerts its anti-mitotic effects by directly interfering with microtubule dynamics. Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. T115 functions as a microtubule-destabilizing agent by inhibiting the polymerization of tubulin dimers into microtubules.[1]

The primary molecular target of T115 is the colchicine-binding site on the β-tubulin subunit.[2] By competitively binding to this site, T115 prevents the conformational changes in tubulin necessary for microtubule assembly.[2] This leads to a dose-dependent decrease in the formation of microtubules, disrupting the delicate equilibrium between polymerization and depolymerization that is critical for cellular function, particularly during mitosis.[2]

Cellular Consequences of T115 Activity

The inhibition of tubulin polymerization by T115 triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

1. Disruption of the Microtubule Network and Mitotic Spindle Formation:

Treatment with T115 leads to a significant disorganization and fragmentation of the intracellular microtubule network.[2] During mitosis, the proper formation of the mitotic spindle is essential for the accurate segregation of chromosomes into daughter cells. T115's interference with microtubule polymerization prevents the assembly of a functional mitotic spindle.[2] This disruption is a hallmark of microtubule-targeting agents and is a key contributor to their anti-cancer efficacy.

2. G2/M Cell Cycle Arrest:

As a direct consequence of a defective mitotic spindle, cells treated with T115 are unable to progress through mitosis. This activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism, leading to a robust arrest in the G2/M phase of the cell cycle.[2][3] This mitotic arrest prevents cell division and provides a window for the induction of apoptosis.

3. Induction of Apoptosis:

Prolonged G2/M arrest initiated by T115 ultimately triggers programmed cell death, or apoptosis. The signaling cascade leading to apoptosis involves the activation of key effector proteins. While the precise apoptotic pathway activated by T115 is still under detailed investigation, it is known that microtubule disruption can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This often involves the activation of the p53 tumor suppressor protein and subsequent upregulation of pro-apoptotic proteins like Bax, leading to the activation of caspases, the executioners of apoptosis.[4][5]

Quantitative Analysis of T115 Activity

The potency of T115 has been quantified through various in vitro assays, demonstrating its efficacy against a range of cancer cell lines.

Table 1: Cytotoxicity of T115 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | Data not explicitly available in provided excerpts |

| A549 | Lung Cancer | Data not explicitly available in provided excerpts |

| MCF-7 | Breast Cancer | Data not explicitly available in provided excerpts |

| Various Cancer Cell Lines | Broad Spectrum | Low nanomolar range [2] |

| Multi-drug resistant cell lines | Various | Low nanomolar range [2] |

Note: Specific IC50 values for a broad range of cell lines were not detailed in the provided search results, but the consistent description is of potent activity in the low nanomolar range.

Table 2: Inhibition of Tubulin Polymerization by T115

| Concentration of T115 | Inhibition of Microtubule Formation |

| 0.1 µM | Comparable to CA-4 and colchicine[2] |

| 1 µM | Comparable to CA-4 and colchicine[2] |

| 10 µM | Comparable to CA-4 and colchicine[2] |

Note: The provided data indicates a dose-dependent inhibitory effect comparable to other known microtubule polymerization inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of microtubule inhibitors. The following sections provide protocols for key experiments used to characterize the mechanism of action of T115.

In Vitro Tubulin Polymerization Assay (Turbidity Assay)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. Polymerization is monitored by the increase in turbidity (optical density) of the solution as microtubules form.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (General tubulin buffer with GTP)

-

T115 (or other test compounds) dissolved in DMSO

-

Temperature-controlled spectrophotometer with a 96-well plate reader

-

Pre-warmed 96-well plates

Procedure:

-

Reconstitute purified tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.[2]

-

Add the reconstituted tubulin solution to the wells of a pre-warmed 96-well plate.

-

Add varying concentrations of T115 (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) to the wells.[2]

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for one hour.[2]

-

Plot the absorbance as a function of time to generate polymerization curves. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Immunofluorescence Staining for Microtubule Visualization

This technique allows for the direct visualization of the microtubule network within cells, revealing the effects of inhibitors on microtubule structure.

Materials:

-

Cancer cells (e.g., HeLa)

-

Glass coverslips in a 12-well plate

-

T115

-

Ice-cold methanol

-

Phosphate-buffered saline (PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibody: anti-α-tubulin antibody

-

Secondary antibody: Fluorescently labeled anti-mouse IgG

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a 12-well plate and allow them to adhere and grow until approximately 60% confluent.[2]

-

Treat the cells with various concentrations of T115 for the desired duration (e.g., 24 hours).[2]

-

Wash the cells with PBS.

-

Fix the cells by incubating with ice-cold methanol for 10 minutes at -20°C.[2]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with 3% BSA in PBS for 1 hour at room temperature.[2]

-

Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium.

-

Visualize the microtubule network and nuclei using a fluorescence microscope.

MTT Assay for Cytotoxicity (IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

-

Adherent cancer cells

-

96-well plates

-

T115 (or other test compounds)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[1][6]

-

Treat the cells with a serial dilution of T115 for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][6]

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the T115 concentration and determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows provide a clear understanding of the complex processes involved in the mechanism of action of T115.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KEGG PATHWAY: map04115 [kegg.jp]

- 5. Unprecedented inhibition of tubulin polymerization directed by gold nanoparticles inducing cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]

Discovery and synthesis of "Microtubule inhibitor 1"

An in-depth technical guide on the discovery and synthesis of a novel microtubule inhibitor, which for the purpose of this guide we will refer to as MTI-729.

Abstract

Microtubules are highly dynamic cytoskeletal polymers crucial for cell division, motility, and intracellular transport. Their critical role in mitosis makes them a key target for anticancer drug development. This guide details the discovery, synthesis, and characterization of MTI-729, a novel small molecule inhibitor of microtubule polymerization. MTI-729 was identified through a high-throughput screen and subsequently optimized for potency and drug-like properties. It binds to the colchicine-binding site on β-tubulin, leading to the disruption of the microtubule network, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis. This document provides a comprehensive overview of the experimental protocols used for its validation, quantitative data on its biological activity, and a description of the signaling pathways it modulates.

Discovery of MTI-729

MTI-729 was identified from a chemical library of over 200,000 synthetic small molecules. The discovery process involved a multi-step screening cascade designed to identify potent and specific inhibitors of tubulin polymerization.

High-Throughput Screening (HTS) Workflow

The primary screen was an in vitro fluorescence-based tubulin polymerization assay. Compounds that inhibited polymerization by more than 50% at a concentration of 10 µM were selected for further validation. A counter-screen was used to eliminate compounds that interfered with the fluorescence signal.

Caption: High-throughput screening cascade for the identification of MTI-729.

Chemical Synthesis of MTI-729

MTI-729 is a synthetic heterocyclic compound. The synthesis is achieved through a three-step process starting from commercially available precursors. The key step involves a Palladium-catalyzed Suzuki coupling reaction to form the bi-aryl core of the molecule.

-

Step 1: Synthesis of Boronic Ester Intermediate: 2-bromo-5-methoxypyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to yield the corresponding boronic ester.

-

Step 2: Suzuki Coupling: The boronic ester intermediate is coupled with 1-bromo-3,5-dimethoxybenzene under standard Suzuki conditions (Pd(PPh3)4, K2CO3) to form the core bi-aryl structure.

-

Step 3: Demethylation and Functionalization: The methoxy groups are demethylated using boron tribromide (BBr3), followed by functionalization of the resulting hydroxyl group to yield the final product, MTI-729.

Biological Activity and Mechanism of Action

MTI-729 demonstrates potent activity both in vitro and in cell-based assays. Its mechanism of action was confirmed through a series of biochemical and cellular experiments.

Quantitative Biological Data

The inhibitory activity of MTI-729 was quantified against purified tubulin and in various cancer cell lines.

| Assay Type | Parameter | MTI-729 | Colchicine | Paclitaxel |

| In Vitro Tubulin Polymerization | IC50 (µM) | 1.8 ± 0.2 | 2.1 ± 0.3 | > 100 (promoter) |

| Tubulin Binding | Kd (µM) [Colchicine Site] | 0.9 ± 0.1 | 0.8 ± 0.1 | N/A |

| Cell Viability (72h) | GI50 (nM) - HeLa | 15.2 ± 1.9 | 18.5 ± 2.1 | 4.1 ± 0.5 |

| Cell Viability (72h) | GI50 (nM) - A549 | 21.7 ± 2.5 | 25.1 ± 3.0 | 5.6 ± 0.7 |

| Cell Viability (72h) | GI50 (nM) - MCF-7 | 18.9 ± 2.2 | 22.4 ± 2.8 | 3.8 ± 0.4 |

Signaling Pathway of MTI-729-Induced Apoptosis

MTI-729 binds to the colchicine site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle. The sustained mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, and subsequent activation of caspase-9 and the executioner caspase-3.

Caption: Signaling pathway of MTI-729-induced apoptosis.

Key Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

-

Reagents: Tubulin Purity >99% (Cat# T240, Cytoskeleton, Inc.), General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP solution (10 mM), DAPI (1 mM stock), test compound (MTI-729).

-

Preparation: Prepare tubulin at a final concentration of 3 mg/mL in General Tubulin Buffer on ice. Add GTP to a final concentration of 1 mM and DAPI to 10 µM (DAPI fluorescence increases upon microtubule incorporation).

-

Assay Plate: Add 5 µL of various concentrations of MTI-729 (or vehicle control, DMSO) to a 384-well plate.

-

Initiation: Add 45 µL of the tubulin/GTP/DAPI mixture to each well to initiate polymerization.

-

Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure fluorescence intensity (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

-

Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization and the final extent of polymerization. Determine the IC50 value by fitting the dose-response curve using non-linear regression.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of MTI-729 in culture medium. Add 100 µL of the diluted compound to the wells (final volume 200 µL). Include vehicle-only (DMSO) wells as a negative control.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTS Reagent: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

-

Incubation: Incubate for 2-4 hours at 37°C.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control. Calculate the GI50 (concentration for 50% growth inhibition) by plotting the normalized values against the log of the compound concentration.

Immunofluorescence Staining for Microtubules

This protocol allows for the direct visualization of the microtubule network within cells.

-

Cell Culture: Grow cells (e.g., A549) on glass coverslips in a 24-well plate until they reach 50-70% confluency.

-

Treatment: Treat cells with MTI-729 (e.g., at 5x GI50 concentration) or DMSO for 18 hours.

-

Fixation: Wash cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Block with 2% BSA in PBS for 1 hour.

-

Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution in blocking buffer) for 1 hour at room temperature.

-

Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488, 1:1000 dilution) for 1 hour in the dark.

-

Counterstaining & Mounting: Wash three times with PBS. Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

Imaging: Visualize using a confocal or fluorescence microscope. MTI-729-treated cells are expected to show a diffuse, unpolymerized tubulin stain compared to the well-defined filamentous network in control cells.

An In-depth Technical Guide on the Effects of Monastrol, a Kinesin-5 Inhibitor, on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the effects of Monastrol, a specific and cell-permeable inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or Kinesin-5), on microtubule dynamics.[1][2][3][4] Eg5 is a plus-end directed motor protein essential for establishing and maintaining the bipolar mitotic spindle, making it a key target for anti-cancer therapies.[5][6][7][8] Monastrol allosterically inhibits Eg5, leading to mitotic arrest.[2][9]

Core Mechanism of Action

Eg5 is a homotetrameric kinesin that crosslinks and slides antiparallel microtubules apart, a crucial process for separating centrosomes and maintaining spindle bipolarity during mitosis.[5][6][8][10] Monastrol binds to an allosteric pocket on the Eg5 motor domain, distinct from the ATP- and microtubule-binding sites.[9][10] This binding event slows ADP release, which weakens the affinity of Eg5 for microtubules and inhibits its motor activity.[9][11] Unlike microtubule-targeting agents like taxanes or vinca alkaloids, Monastrol does not directly interact with tubulin or affect microtubule polymerization in vitro.[3]

Quantitative Effects on Microtubule and Motor Dynamics

The primary effect of Monastrol is the inhibition of Eg5 motor function, which indirectly impacts the organization and dynamics of microtubules within the mitotic spindle. Research has provided quantitative data on these effects.

| Parameter | Control (No Inhibitor) | With Monastrol | Fold Change | Reference |

| Eg5 Motor Velocity | ~20-40 nm/s | Significantly Reduced/Inhibited | - | |

| Microtubule Gliding Velocity (Eg5-driven) | ~20 nm/s | Inhibited | - | |

| Eg5 Steady-State ATPase Rate (k_cat) | 0.48 s⁻¹ | 0.048 s⁻¹ | 10-fold decrease | [11] |

| Eg5 Affinity for Microtubules (K_1/2,MT) | 1.8 µM | 1.7 µM | No significant change | [11] |

| Centrosome Separation | Bipolar Spindle | Monoastral Spindle | >50% reduction at 50µM | [4][12] |

| Mitotic Arrest | Normal Progression | Arrested in Mitosis | - | [1][3] |

Note: The precise quantitative effects on individual microtubule dynamic parameters (growth rate, shortening rate, catastrophe, and rescue frequencies) are less direct, as Monastrol's primary target is the Eg5 motor, not tubulin itself. The observed cellular effects are a consequence of disrupting the forces that organize the mitotic spindle.

Signaling and Mechanistic Pathway

The inhibition of Eg5 by Monastrol leads to a cascade of events culminating in mitotic arrest. This can be visualized as a signaling pathway.

Caption: Mechanism of Monastrol-induced mitotic arrest.

Experimental Protocols

1. In Vitro Microtubule Gliding Assay

This assay directly measures the effect of an inhibitor on the motor activity of Eg5.

-

Materials: Purified, fluorescently labeled microtubules; purified Eg5 motor protein; motility buffer (e.g., BRB80 with ATP, and an oxygen scavenger system); Monastrol; microscope slides and coverslips coated with an anti-Eg5 antibody or Silane; TIRF microscope.

-

Protocol:

-

Prepare flow chambers by coating glass surfaces.

-

Introduce a solution of Eg5 motor protein and allow it to bind to the surface.

-

Wash away unbound motors.

-

Introduce a solution of fluorescently labeled microtubules in motility buffer containing ATP and the desired concentration of Monastrol (or DMSO as a control).

-

Image the movement of microtubules over time using TIRF microscopy.

-

Analyze the velocity and directionality of microtubule gliding.

-

2. Live-Cell Imaging of Mitotic Spindle Dynamics

This method allows for the direct observation of Monastrol's effect on spindle formation in living cells.

-

Materials: Cells stably or transiently expressing fluorescently tagged tubulin (e.g., GFP-tubulin) or a microtubule plus-end tracking protein (+TIP).[13][14] Cell culture medium; Monastrol; confocal or spinning-disk microscope with environmental control (37°C, 5% CO2).

-

Protocol:

-

Plate cells expressing the fluorescent marker on glass-bottom dishes.

-

Allow cells to adhere and enter the cell cycle.

-

Replace the medium with imaging medium containing Monastrol at the desired concentration (e.g., 100 µM). A control dish should receive medium with DMSO.

-

Mount the dish on the microscope stage and locate cells entering mitosis.

-

Acquire time-lapse images of the mitotic spindle formation process.

-

Observe for the formation of monoastral spindles in Monastrol-treated cells compared to bipolar spindles in control cells.[3][4]

-

3. Immunofluorescence Staining of Fixed Cells

This protocol provides high-resolution static images of the microtubule cytoskeleton and spindle morphology.

-

Materials: Cells grown on coverslips; Monastrol; Fixative (e.g., methanol or paraformaldehyde); Permeabilization buffer (e.g., PBS with Triton X-100); Primary antibodies (e.g., anti-α-tubulin, anti-pericentrin for centrosomes); Fluorescently labeled secondary antibodies; DNA stain (e.g., DAPI); Antifade mounting medium.

-

Protocol:

-

Treat cells with Monastrol or DMSO for a specified time to induce mitotic arrest.

-

Fix the cells to preserve their structure.

-

Permeabilize the cell membranes to allow antibody entry.

-

Incubate with primary antibodies, followed by washing steps.

-

Incubate with fluorescently labeled secondary antibodies and a DNA stain, followed by washing.

-

Mount the coverslips on microscope slides.

-

Image using a fluorescence microscope to analyze spindle morphology and centrosome separation.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a novel microtubule inhibitor.

Caption: Workflow for characterizing a microtubule inhibitor.

Conclusion

Monastrol serves as a crucial tool for studying the role of Eg5 in mitosis and as a lead compound for the development of anti-cancer therapeutics. Its specific mechanism of action, which involves the allosteric inhibition of a motor protein rather than direct interference with tubulin polymerization, distinguishes it from classical microtubule poisons. The experimental approaches detailed in this guide provide a robust framework for investigating the effects of Monastrol and other novel inhibitors on microtubule dynamics and mitotic progression.

References

- 1. Mechanistic Analysis of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agscientific.com [agscientific.com]

- 3. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 | Journal of Cell Biology | Rockefeller University Press [rupress.org]

- 4. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitotic Functions of Kinesin-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The bipolar mitotic kinesin Eg5 moves on both microtubules that it crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of the role of microtubule on the activity of the mitotic kinesin EG5 using multiscale modelling: unravelling molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A structural model for monastrol inhibition of dimeric kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Live imaging of microtubule dynamics in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]

Microtubule Inhibitors and Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubule inhibitors are a cornerstone of cancer chemotherapy, exerting their potent anti-proliferative effects by disrupting the dynamics of microtubules, essential components of the cytoskeleton. This disruption leads to a cascade of cellular events, culminating in cell cycle arrest, primarily at the G2/M phase, and the subsequent induction of apoptosis. This technical guide provides an in-depth exploration of the core mechanisms by which microtubule inhibitors induce cell cycle arrest, with a focus on the underlying signaling pathways. It also presents detailed experimental protocols for key assays used to characterize these effects and summarizes quantitative data from representative studies to illustrate the cellular responses to these agents.

Introduction: The Critical Role of Microtubules in Cell Division

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a pivotal role in various cellular processes, including the maintenance of cell shape, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[1][2][3] The mitotic spindle is a complex and highly dynamic structure responsible for the accurate segregation of chromosomes into daughter cells. The proper functioning of the mitotic spindle is dependent on the continuous and precisely regulated polymerization (growth) and depolymerization (shrinkage) of microtubules.[3][4]

Microtubule inhibitors are a class of drugs that interfere with these dynamics, leading to a dysfunctional mitotic spindle.[1][2] This triggers a cellular surveillance mechanism known as the Spindle Assembly Checkpoint (SAC), which halts the cell cycle in mitosis to prevent chromosomal missegregation.[5][6] Prolonged mitotic arrest ultimately activates apoptotic pathways, leading to the selective elimination of rapidly dividing cancer cells.[1][7]

Microtubule inhibitors are broadly classified into two main categories:

-

Microtubule-Stabilizing Agents: These agents, such as taxanes (e.g., paclitaxel) and epothilones, bind to polymerized microtubules and suppress their depolymerization. This leads to the formation of overly stable and non-functional mitotic spindles.[2][3]

-

Microtubule-Destabilizing Agents: This group includes the vinca alkaloids (e.g., vincristine, vinblastine) and colchicine. They bind to tubulin dimers and prevent their polymerization into microtubules, leading to a net depolymerization of the microtubule network and the absence of a functional mitotic spindle.[2][3][4]

While a specific compound designated "Microtubule inhibitor 1" (also known as HY-114313 or GC36608) is noted for its antitumor and microtubule polymerization inhibitory activity, detailed quantitative data and specific experimental protocols in peer-reviewed literature are limited. Therefore, this guide will focus on the well-established principles of microtubule inhibitors, using data from representative compounds to illustrate the concepts.

Core Mechanism: Induction of Mitotic Arrest

The primary mechanism by which microtubule inhibitors exert their anti-cancer effects is the induction of a prolonged arrest in the M-phase (mitosis) of the cell cycle.[3][4] This is a direct consequence of the disruption of the mitotic spindle, which is monitored by the Spindle Assembly Checkpoint (SAC).

The Spindle Assembly Checkpoint (SAC)

The SAC is a crucial signaling pathway that ensures the fidelity of chromosome segregation.[5][6] It monitors the attachment of microtubules to the kinetochores of sister chromatids. When a kinetochore is not properly attached to the mitotic spindle, the SAC is activated and sends out a "wait anaphase" signal.[1][2] This signal inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase. The inhibition of APC/C prevents the degradation of two key proteins:

-

Securin: Its degradation is required to activate separase, the enzyme that cleaves the cohesin rings holding sister chromatids together.

-

Cyclin B: As a component of the Maturation-Promoting Factor (MPF), its degradation is necessary for mitotic exit.

By inhibiting the APC/C, the SAC prevents the onset of anaphase and mitotic exit, effectively arresting the cell in mitosis.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Microtubule-Targeting Drugs Induce Bcl-2 Phosphorylation and Association with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spindle checkpoint - Wikipedia [en.wikipedia.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. doaj.org [doaj.org]

Unraveling the Apoptotic Cascade Induced by Microtubule Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core apoptotic pathways initiated by microtubule inhibitors (MTIs). By disrupting the highly dynamic microtubule cytoskeleton, these potent agents trigger a cascade of signaling events, primarily originating from a prolonged mitotic arrest, which ultimately converges on the execution of programmed cell death. This document details the key molecular players and signaling networks, presents a framework for quantitative data analysis, and provides standardized protocols for essential experimental validation.

Core Mechanism: From Mitotic Arrest to Apoptotic Execution

Microtubule inhibitors, encompassing agents that either stabilize (e.g., taxanes) or destabilize (e.g., vinca alkaloids) microtubules, share a common mechanism of suppressing microtubule dynamics. This interference is particularly detrimental during mitosis, as it disrupts the formation and function of the mitotic spindle, which is essential for proper chromosome segregation. The cell's surveillance mechanism, the Spindle Assembly Checkpoint (SAC), detects this failure, leading to a sustained arrest in the M phase of the cell cycle. It is this prolonged mitotic arrest that serves as the primary trigger for the apoptotic program.

The commitment to apoptosis from mitotic arrest is a complex process involving the integration of multiple signaling pathways. Key events include the activation of stress-associated kinases, post-translational modification of regulatory proteins, and the engagement of the cell's intrinsic and extrinsic apoptotic machinery.

Key Signaling Pathways in MTI-Induced Apoptosis

The road from microtubule disruption to apoptosis is paved by several interconnected signaling pathways. The most critical among them are the c-Jun N-terminal kinase (JNK) pathway and the Bcl-2 family-regulated mitochondrial pathway, which culminate in the activation of the caspase cascade.

The c-Jun N-terminal Kinase (JNK) Pathway

The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling network, is a central mediator of the cellular stress response initiated by microtubule disruption. Various MTIs, including paclitaxel, vincristine, and colchicine, have been shown to activate the JNK signaling cascade.

-

Upstream Activation: The disruption of the microtubule network is sensed by upstream kinases. Activation of JNK can proceed through multiple routes, including the Ras and the Apoptosis Signal-regulating Kinase 1 (ASK1) pathways.

-

Downstream Effects: Once activated, JNK translocates to different cellular compartments, including the nucleus and mitochondria, to phosphorylate a range of target proteins. A critical target is the Bcl-2 family of proteins. JNK-mediated phosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL at specific residues inhibits their protective function. This phosphorylation event is a key step that links the stress signaling pathway to the core apoptotic machinery at the mitochondria.

The Bcl-2 Family: Arbiters of Cell Fate

The B-cell lymphoma 2 (Bcl-2) family of proteins are the central regulators of the intrinsic (mitochondrial) pathway of apoptosis. They consist of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, and the "BH3-only" proteins like Bim, Bid, PUMA). The balance between these opposing factions determines the cell's susceptibility to apoptotic stimuli.

Microtubule inhibitors critically shift this balance towards cell death through several mechanisms:

-

Inactivation of Anti-Apoptotic Proteins: As mentioned, JNK and other kinases activated during mitotic arrest phosphorylate and inactivate Bcl-2 and Bcl-xL.

-

Release of Pro-Apoptotic Proteins: Microtubules serve as scaffolding platforms for various signaling molecules. The pro-apoptotic BH3-only protein Bim, for instance, is sequestered to the microtubule-associated dynein motor complex. Upon treatment with MTIs, Bim is released, allowing it to translocate to the mitochondria and neutralize anti-apoptotic Bcl-2 proteins, thereby promoting apoptosis.

This disruption of the protective function of anti-apoptotic proteins allows the pro-apoptotic effector proteins Bax and Bak to become active. Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).

The Caspase Cascade: The Executioners of Apoptosis

The release of cytochrome c and other pro-apoptotic factors from the mitochondria following MOMP is the point of no return.

-

Initiator Caspase Activation: In the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates initiator caspase-9 in a complex known as the apoptosome. Some evidence also suggests the involvement of the death receptor pathway and the activation of initiator caspase-8.

-

Executioner Caspase Activation: Activated initiator caspases (caspase-9 and -8) then cleave and activate the executioner caspases, primarily caspase-3 and caspase-7.

-

Cellular Dismantling: The executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates. A key substrate is Poly (ADP-ribose) polymerase (PARP), whose cleavage is a hallmark of apoptosis. This proteolytic cascade results in the characteristic morphological and biochemical features of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Data Presentation: A Framework for Quantitative Analysis

The systematic evaluation of a microtubule inhibitor's pro-apoptotic activity requires rigorous quantification. The following tables provide a structured framework for summarizing the key quantitative data typically generated in such studies.

Table 1: Cytotoxicity and Anti-proliferative Activity

This table summarizes the potency of the inhibitor in reducing cell viability across different cell lines. The IC50 (half-maximal inhibitory concentration) is a standard measure of a drug's effectiveness.

| Inhibitor | Cell Line | Assay Type | Incubation Time (h) | IC50 (nM) | Reference |

| MTI-1 | A549 (Lung) | MTT | 72 | Value | Citation |

| MTI-1 | MCF-7 (Breast) | MTT | 72 | Value | Citation |

| MTI-1 | HCT116 (Colon) | CellTiter-Glo | 72 | Value | Citation |

| Paclitaxel | A549 (Lung) | MTT | 72 | Value | Citation |

Table 2: Induction of Apoptosis and Cell Cycle Arrest

This table quantifies the direct effects of the inhibitor on the cell cycle and the induction of apoptosis. Flow cytometry is the standard method for these measurements.

| Inhibitor | Concentration (nM) | Cell Line | Time (h) | % Cells in G2/M Phase | % Apoptotic Cells (Annexin V+) | Reference |

| MTI-1 | Value | A549 | 24 | Value | Value | Citation |

| MTI-1 | Value | MCF-7 | 24 | Value | Value | Citation |

| Nocodazole | Value | A549 | 24 | Value | Value | Citation |

Table 3: Modulation of Key Apoptotic Proteins

This table summarizes the changes in the expression or post-translational modification of key proteins in the apoptotic pathway, typically measured by Western blotting and quantified by densitometry.

| Inhibitor | Conc. (nM) | Cell Line | Time (h) | Protein Target | Change (Fold vs. Control) | Reference |

| MTI-1 | Value | A549 | 24 | p-Bcl-2 (Ser70) | Value | Citation |

| MTI-1 | Value | A549 | 24 | p-JNK | Value | Citation |

| MTI-1 | Value | A549 | 24 | Cleaved Caspase-3 | Value | Citation |

| MTI-1 | Value | A549 | 24 | Cleaved PARP | Value | Citation |

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Overview of MTI-Induced Apoptosis Pathway.

Caption: Detailed JNK and Bcl-2 Signaling Interaction.

Experimental Workflow Diagram

Caption: Experimental Workflow for MTI Apoptosis Study.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols for key experiments used to investigate MTI-induced apoptosis.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of the microtubule inhibitor that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well cell culture plates

-

Microtubule inhibitor stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader (570 nm absorbance)

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Drug Treatment: Prepare serial dilutions of the microtubule inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis and Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the percentage of apoptotic cells and determine the cell cycle distribution following treatment.

Materials:

-

6-well cell culture plates

-

Treated and untreated cells

-

Binding Buffer (for Annexin V staining)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) solution (with RNase A)

-

70% ice-cold ethanol

-

Flow cytometer

Methodology for Apoptosis (Annexin V/PI Staining):

-

Cell Collection: Culture and treat cells in 6-well plates. Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of FITC Annexin V and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Methodology for Cell Cycle Analysis:

-

Cell Collection: Collect cells as described above.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.

Protocol 3: Western Blotting for Apoptosis-Related Proteins

Objective: To detect changes in the expression and modification (e.g., phosphorylation, cleavage) of key apoptotic proteins.

Materials:

-

Treated and untreated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-JNK, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Methodology:

-

Protein Extraction: Lyse cells in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to ensure equal protein loading.

The Structure-Activity Relationship of Paclitaxel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Paclitaxel (Taxol), a cornerstone anti-cancer agent and a classic example of a microtubule inhibitor. By understanding the intricate relationship between its chemical structure and biological function, researchers can better design novel analogs with improved efficacy, reduced side effects, and the ability to overcome drug resistance.

Introduction to Paclitaxel

Paclitaxel is a complex diterpenoid discovered in the bark of the Pacific yew tree, Taxus brevifolia. It is a potent mitotic inhibitor used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Unlike other microtubule-targeting agents that induce depolymerization (e.g., vinca alkaloids, colchicine), Paclitaxel has a unique mechanism of action. It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[2][3] This stabilization disrupts the normal dynamic instability of microtubules, which is essential for mitotic spindle formation and chromosome segregation during cell division.[4] The resulting mitotic arrest triggers apoptotic pathways, leading to cancer cell death.[3][5]

The complex structure of Paclitaxel, featuring a tetracyclic taxane core and a C-13 ester side chain, offers multiple points for chemical modification.[6] Extensive SAR studies have been conducted to elucidate the role of each functional group in its biological activity.

Core Structure and Key Functional Groups

The antitumor activity of Paclitaxel is intrinsically linked to its unique and complex three-dimensional structure. The molecule consists of two main parts: the baccatin III core, a tetracyclic diterpene, and an N-benzoyl-β-phenylisoserine side chain attached at the C-13 position.[7] Several functional groups are critical for its biological activity.

Key Structural Features:

-

Taxane Core: A complex tetracyclic system that serves as the scaffold for the molecule.[6]

-

C-13 Side Chain: Absolutely essential for activity. Its specific stereochemistry (2'R, 3'S) is crucial for binding to tubulin.

-

Oxetane Ring (D-Ring): The four-membered ether ring at C-4/C-5 is a key feature for high potency.[8][9]

-

C-2 Benzoyl Group: Important for cytotoxicity. Modifications at this position can modulate activity.[1]

-

C-4 Acetate Group: Contributes to the molecule's activity and conformation.

-

Hydroxyl Groups: Present at C-1, C-2', and C-7, these groups are involved in key interactions. The C-2' hydroxyl is particularly critical.

Structure-Activity Relationship (SAR) Analysis

Modification of Paclitaxel at various positions has provided deep insights into its SAR.

-

The C-13 Side Chain: This is the most critical component for Paclitaxel's activity. Esterification of the C-13 hydroxyl group with the (2'R, 3'S)-N-benzoyl-3'-phenylisoserine side chain is paramount. The C-2' hydroxyl group and the N-benzoyl group are both vital for tubulin binding. Removal or significant alteration of this side chain leads to a dramatic loss of activity.

-

The Taxane Core:

-

C-2 Position: The benzoyl group at C-2 is important. While some modifications are tolerated, its removal significantly reduces activity. Interestingly, analogs with meta-substituted aroyl groups at C-2 have shown enhanced activity compared to Paclitaxel.

-

C-4 Position: The acetyl group at C-4 is important for maintaining the bioactive conformation. Modifications can be made, but they often lead to reduced activity.

-

C-7 Position: The hydroxyl group at C-7 is not essential for activity. Its removal to give 7-deoxy-paclitaxel results in a compound with comparable cytotoxicity.

-

C-10 Position: The acetyl group at C-10 is also not essential. Its removal leads to 10-deacetylpaclitaxel, which retains significant activity and is a precursor for the semi-synthetic drug Docetaxel.

-

Oxetane Ring: The integrity of the D-ring is crucial. Analogs where the oxetane oxygen is replaced by sulfur show reduced activity, highlighting the importance of this specific ether linkage.[8][9]

-

Quantitative Data Presentation

The following table summarizes the quantitative SAR data for Paclitaxel and selected analogs from various studies. The data highlights how modifications at different positions on the Paclitaxel scaffold affect its ability to promote tubulin polymerization and its cytotoxic effects on cancer cell lines.

| Compound/Analog | Modification | Tubulin Polymerization (ED50, µM) | Cytotoxicity IC50 (nM) | Cell Line | Reference |

| Paclitaxel | - | 0.5 | 5 | PC3 | [7] |

| Paclitaxel | - | - | 2.5 - 7.5 | Various | [4] |

| Analog 13a | C4-C3' Bridged Macrocycle | 1.0 | 1900 | A2780 | [7] |

| Analog 13b | C4-C3' Bridged Macrocycle | 1.0 | 1700 | A2780 | [7] |

| 7-Deoxytaxol | Removal of C7-OH | - | Comparable to Paclitaxel | - | |

| 10-Deacetyltaxol | Removal of C10-OAc | - | Retains significant activity | - | |

| Thia-paclitaxel | Oxetane O replaced by S | Less active than Paclitaxel | Less active than Paclitaxel | - | [8][9] |

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. ED50 (Effective Dose 50%) is the concentration that induces 50% of the maximal effect in a tubulin polymerization assay. Lower values indicate higher potency.

Signaling Pathways and Experimental Workflows

The biological activity of Paclitaxel is a result of a cascade of cellular events initiated by microtubule stabilization. The logical workflow for investigating the SAR of a compound like Paclitaxel involves synthesis, in vitro assays, and cell-based assays.

Caption: Paclitaxel signaling pathway leading to apoptosis.

Caption: Experimental workflow for SAR studies of microtubule inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of Paclitaxel analogs.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.

Materials:

-

Purified porcine brain tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP (100 mM stock)

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI)

-

Test compounds (Paclitaxel and analogs) dissolved in DMSO

-

96-well black microplates

-

Temperature-controlled fluorescence plate reader (Excitation/Emission suitable for the dye)

Procedure:

-

Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer on ice.

-

In a 96-well plate, add test compounds at various concentrations. Include positive (Paclitaxel) and negative (DMSO vehicle) controls.

-

Prepare a polymerization mix containing tubulin, GTP (final concentration 1 mM), glycerol (final concentration 10%), and the fluorescent dye.

-

Initiate the reaction by adding the polymerization mix to the wells containing the test compounds.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes.

-

Plot fluorescence intensity versus time. The rate and extent of polymerization can be calculated from these curves. The ED50 value is determined from the dose-response curve.[6]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[3]

Materials:

-

Cancer cell line (e.g., MDA-MB-231, A2780)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Microplate spectrophotometer (absorbance at ~570 nm)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).[9] Include untreated and vehicle-only controls.

-

After the incubation period, add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[10]

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[10]

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the effects of compounds on the cellular microtubule network.

Principle: Cells are fixed and permeabilized, and microtubules are labeled with a specific primary antibody against tubulin (e.g., anti-α-tubulin). A fluorescently labeled secondary antibody is then used to bind to the primary antibody, allowing the microtubule network to be visualized with a fluorescence microscope.

Materials:

-

Cells grown on glass coverslips

-

Test compounds

-

Fixative (e.g., 4% paraformaldehyde or cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Primary antibody (e.g., rat anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-rat Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a petri dish and allow them to adhere.

-

Treat the cells with the test compounds (e.g., Paclitaxel) for the desired time (e.g., 6-18 hours).[11]

-

Wash the cells with PBS and fix them with the chosen fixative.

-

Wash again and permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites with blocking buffer.

-

Incubate the cells with the primary anti-tubulin antibody (e.g., at a 1:250 dilution) for 1 hour at room temperature.[11]

-

Wash the cells to remove unbound primary antibody.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Wash the cells, counterstain the nuclei with DAPI, and mount the coverslips onto microscope slides.

-

Visualize the microtubule morphology using a fluorescence microscope. Paclitaxel-treated cells will typically show characteristic bundling of microtubules.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microtubule changes in hematologic malignant cells treated with paclitaxel and comparison with vincristine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing Microtubule Dynamics: An In-depth Technical Guide to the In Vitro Tubulin Polymerization Assay for the Evaluation of Microtubule Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro tubulin polymerization assay, a fundamental tool in the discovery and characterization of microtubule-targeting agents. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role, particularly in mitosis, makes them a prime target for anticancer drug development. This document details the experimental protocols, data interpretation, and visualization of the mechanisms of action of microtubule inhibitors.

Core Principles of the Tubulin Polymerization Assay

The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules over time. This process can be measured by changes in light scattering or fluorescence. The assay allows for the quantitative assessment of compounds that either inhibit or enhance microtubule polymerization.

Microtubule-Destabilizing Agents: These compounds, such as colchicine and vinca alkaloids, bind to tubulin dimers and prevent their incorporation into microtubules, leading to a decrease in the overall polymer mass.

Microtubule-Stabilizing Agents: Conversely, agents like paclitaxel bind to polymerized microtubules, stabilizing them and shifting the equilibrium towards polymerization.

Experimental Protocols

A meticulously executed experimental protocol is critical for obtaining reliable and reproducible data. Below are detailed methodologies for performing the tubulin polymerization assay using two common detection methods: turbidimetry and fluorescence.

Turbidimetric Assay

This method relies on the principle that microtubules scatter light, and the increase in turbidity (measured as optical density) is proportional to the mass of the microtubule polymer.

Materials:

-

Lyophilized tubulin (e.g., from bovine brain, >99% pure)

-

General Tubulin Buffer (G-PEM buffer): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP (Guanosine-5'-triphosphate) solution (100 mM)

-

Glycerol

-

Test compound (Microtubule Inhibitor 1) and control compounds (e.g., paclitaxel, colchicine) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled microplate reader capable of reading absorbance at 340-350 nm

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin on ice with cold G-PEM buffer to a final concentration of 4 mg/mL. Keep on ice and use within one hour.

-

Prepare a 10 mM stock of GTP in G-PEM buffer.

-

Prepare working solutions of the test and control compounds at various concentrations in G-PEM buffer. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO).

-

-

Reaction Setup (on ice):

-

In a 96-well plate, add the desired volume of G-PEM buffer containing GTP (final concentration 1 mM) and glycerol (final concentration 5%).

-

Add the test compound or control compound to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding the cold tubulin solution to each well to achieve a final concentration of 2 mg/mL. Mix gently by pipetting.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

Fluorescence-Based Assay

This assay utilizes a fluorescent reporter, such as DAPI (4',6-diamidino-2-phenylindole), which preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.

Materials:

-

All materials listed for the turbidimetric assay.

-

Fluorescent reporter dye (e.g., DAPI)

-

Black, clear-bottom 96-well plates

-

Temperature-controlled fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Follow the same reagent preparation steps as for the turbidimetric assay.

-

Prepare a working solution of the fluorescent reporter in G-PEM buffer.

-

-

Reaction Setup (on ice):

-

In a black 96-well plate, add G-PEM buffer containing GTP (final concentration 1 mM), glycerol (final concentration 10%), and the fluorescent reporter (e.g., 6.3 µM DAPI).[1]

-

Add the test or control compounds.

-

Initiate the reaction by adding cold tubulin solution to a final concentration of 2 mg/mL.[1]

-

-

Measurement:

-

Transfer the plate to a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., for DAPI, excitation ~360 nm, emission ~450 nm) every 30-60 seconds for 60-90 minutes.

-

Data Presentation and Interpretation

The output of a tubulin polymerization assay is a kinetic curve showing the change in signal (absorbance or fluorescence) over time. Key parameters to analyze include the initial rate of polymerization, the maximum level of polymerization (Vmax), and the lag time for nucleation. For microtubule inhibitors, the data is often presented as a dose-response curve, from which the IC50 (for inhibitors) or EC50 (for stabilizers) can be calculated. The IC50 value represents the concentration of the compound that inhibits tubulin polymerization by 50%.

Quantitative Data for Common Microtubule Inhibitors

The following tables summarize the in vitro efficacy of several well-characterized microtubule inhibitors. It is important to note that IC50 and EC50 values can vary significantly depending on the specific assay conditions (e.g., tubulin concentration, buffer components, temperature, and detection method).

| Microtubule Destabilizing Agents | Assay Type | Tubulin Concentration | IC50 (µM) | Reference |

| Colchicine | Turbidimetric | 40 µM | ~1 | [2] |

| Fluorescence | Not Specified | 0.01065 | [1] | |

| Turbidimetric | Not Specified | 8.1 | [3] | |

| Vincristine | Not Specified | Not Specified | Not Specified | [4] |

| Vinblastine | Turbidimetric | 40 µM | ~1 | [2] |

| Nocodazole | Turbidimetric | 40 µM | ~5 | [2] |

| Biochemical | Not Specified | 2.292 | [5][6] |

| Microtubule Stabilizing Agents | Assay Type | Tubulin Concentration | EC50 (µM) | Reference |

| Paclitaxel | Biochemical | Not Specified | 0.010 | [5][6] |

| Centrifugal | Not Specified | 23 | [7] |

Visualization of Experimental Workflow and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the molecular mechanisms of microtubule inhibitors.

Conclusion

The in vitro tubulin polymerization assay is an indispensable tool for the preclinical evaluation of potential microtubule-targeting drugs. Its ability to provide quantitative data on the inhibition or stabilization of microtubule dynamics allows for the effective screening and characterization of novel therapeutic agents. By understanding the principles and adhering to the detailed protocols outlined in this guide, researchers can generate robust and reliable data to advance the field of cancer drug discovery.

References

- 1. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds [benthamopen.com]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A convenient tubulin-based quantitative assay for paclitaxel (Taxol) derivatives more effective in inducing assembly than the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Cytotoxicity of Microtubule Inhibitor 1 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubule inhibitors represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubule polymerization and depolymerization, which are critical for cell division, intracellular transport, and maintenance of cell shape. "Microtubule inhibitor 1" is an antitumor agent that has demonstrated potent inhibitory activity against microtubule polymerization, leading to cytotoxicity in various cancer cell lines with IC50 values in the nanomolar range.[1][2] This technical guide provides a comprehensive overview of the cytotoxic effects of "this compound" on different cancer cell lines, detailed experimental protocols for assessing its activity, and an exploration of the signaling pathways implicated in its mechanism of action.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the cytotoxic activity of "this compound" across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values indicate the concentration of the inhibitor required to reduce cell viability by 50%.

| Cell Line | Cancer Type | Assay | IC50/EC50 (nM) | Exposure Time | Reference |

| HCT-8 | Colon | MTT Assay | 15 | 72 hours | [1] |

| HepG2 | Liver | MTT Assay | 15 | 72 hours | [1] |

| K562 | Leukemia | MTT Assay | 9 | 72 hours | |

| KB | Cervical | MTT Assay | 16 | 72 hours | |

| MDA-MB-231 | Breast | Cell Counting | 11 | 24 hours | [3] |

| A375 | Melanoma | Cell Viability | 160 | Not Specified | [4] |

| A431 | Skin | Cell Viability | 230 | Not Specified | [4] |

| A549 | Lung | Cell Viability | 6500 | Not Specified | [4] |

| MCF10A | Non-tumorigenic Breast | Cell Counting | >1000 | 24 hours | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the cytotoxicity and mechanism of action of "this compound".

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

"this compound"

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-6,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of "this compound" in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 72 hours).[1]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 560 nm using a microplate reader.[5]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

"this compound"

-

Complete cell culture medium

-

PBS

-

Trypsin-EDTA

-

Ice-cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of "this compound" for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Resuspend the cells in 1 mL of PBS and fix by adding 3 mL of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at 4°C for at least 30 minutes.

-

Centrifuge the cells, discard the ethanol, and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V Staining

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Cancer cell lines

-

"this compound"

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells and treat with "this compound" as described for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Tubulin Polymerization Assay

This assay directly measures the effect of the inhibitor on the polymerization of purified tubulin.

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)

-

"this compound"

-

Fluorescence or absorbance-based plate reader

Protocol:

-

Reconstitute purified tubulin in cold polymerization buffer.

-

Add "this compound" at various concentrations to the tubulin solution. Include positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.[4]

-

Incubate the mixture on ice.

-

Transfer the samples to a pre-warmed 96-well plate.

-

Measure the increase in fluorescence or absorbance at 340 nm over time at 37°C to monitor tubulin polymerization.[4]

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating the cytotoxicity of this compound.

Mechanism of Action of Microtubule Inhibitors

Caption: Mechanism of action of microtubule inhibitors leading to apoptosis.

Signaling Pathways Affected by Microtubule Inhibitors

Caption: Signaling pathways commonly affected by microtubule inhibitors.

Conclusion

"this compound" demonstrates significant cytotoxic effects against a variety of cancer cell lines, primarily through the inhibition of microtubule polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. The provided experimental protocols offer a robust framework for researchers to further investigate the efficacy and mechanism of action of this compound. Understanding the intricate signaling pathways modulated by "this compound" will be crucial for its development as a potential therapeutic agent and for designing effective combination strategies in cancer treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Tubulin Isotype Specificity of Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel, a potent microtubule-stabilizing agent, is a cornerstone of chemotherapy for a variety of cancers. Its mechanism of action involves binding to the β-subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules. This binding event promotes microtubule polymerization and inhibits depolymerization, leading to mitotic arrest and ultimately, apoptotic cell death. However, the clinical efficacy of paclitaxel is often limited by the development of drug resistance. A key factor contributing to this resistance is the differential expression of β-tubulin isotypes. This technical guide provides a comprehensive overview of the specificity of paclitaxel for various tubulin isotypes, presenting quantitative data, detailed experimental protocols, and insights into the signaling pathways involved.

Quantitative Analysis of Paclitaxel's Interaction with Tubulin Isotypes